N'-(benzenesulfonyl)-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]guanidine
Description
This compound is a guanidine derivative featuring a benzenesulfonyl group and a 5-fluoro-2-methylindole ethyl substituent. Guanidine derivatives are known for their diverse pharmacological activities, including receptor antagonism and enzyme inhibition. The benzenesulfonyl moiety is electron-withdrawing, which may modulate the guanidine’s basicity and interaction with biological targets, while the 5-fluoro-2-methylindole group could enhance lipophilicity and receptor-binding specificity. Structural analogs often exhibit activity against histamine receptors, tyrosine kinases, or metabolic enzymes, depending on substituent patterns .
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2S/c1-12-15(16-11-13(19)7-8-17(16)22-12)9-10-21-18(20)23-26(24,25)14-5-3-2-4-6-14/h2-8,11,22H,9-10H2,1H3,(H3,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRIDYIISVOYCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCN=C(N)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(benzenesulfonyl)-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]guanidine, also referred to as 5-Fluoro-2-methyl-3-[2-[3-(phenylsulfonyl)guanidino]ethyl]-1H-indole, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a guanidine moiety linked to a benzenesulfonyl group and a 5-fluoro-2-methylindole. The presence of fluorine is known to enhance biological activity by improving lipophilicity and metabolic stability.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, showing promising results in several areas:
Antimicrobial Activity
Recent studies have indicated that this compound exhibits potent antibacterial properties against strains such as Clostridium difficile. It has been shown to have a minimum inhibitory concentration (MIC) of 1.0 µg/mL, demonstrating significant efficacy with a selectivity index (SI) up to 37, indicating low cytotoxicity relative to its antimicrobial effect .
Anti-inflammatory Properties
In vitro assays have revealed that the compound can inhibit inflammatory pathways. For example, it demonstrated inhibition of prostaglandin synthesis, which is crucial in mediating inflammatory responses. The compound's effects on cytokine production and immune cell activation are under investigation, suggesting potential applications in treating inflammatory diseases .
Cytotoxicity and Selectivity
The cytotoxicity profile of this compound shows that it possesses relatively low toxicity to human cells while maintaining potent antimicrobial activity. This balance is critical for developing therapeutic agents that minimize adverse effects while maximizing efficacy .
The mechanisms through which this compound exerts its biological effects are still being elucidated. Preliminary data suggest that it may act by:
- Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with the synthesis of peptidoglycan in bacterial cell walls.
- Modulation of Immune Responses : By inhibiting key inflammatory mediators, it may reduce excessive immune activation.
Case Studies
Several case studies highlight the potential applications of this compound:
- Treatment of Clostridium difficile Infection (CDI) : In animal models, treatment with this compound resulted in significant reductions in CDI symptoms, indicating its potential as a therapeutic agent for antibiotic-resistant infections .
- Inflammatory Disease Models : In models of arthritis and other inflammatory conditions, administration of this compound led to reduced inflammation and improved clinical outcomes compared to controls .
Data Summary Table
Comparison with Similar Compounds
Table 1: Structural Features of Selected Guanidine Derivatives
Key Observations:
- Substituent Impact on Activity: Cyanoguanidines (e.g., CHS 828) exhibit anti-tumor activity via nicotinamide phosphoribosyl transferase inhibition , whereas sulfonylguanidines (like the target compound) may target different pathways due to altered electronic properties.
- Synthetic Yields and Complexity: Cyanoguanidine derivatives (e.g., compound 26) are synthesized in moderate yields (35–60%) via multi-step reactions involving nucleophilic substitutions and cyclizations . The target compound’s benzenesulfonyl group may require sulfonylation steps, which are typically high-yielding but sensitive to steric hindrance.
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacological and Physicochemical Data
Key Observations:
- H1 Receptor Antagonism : Compound 26 shows potent H1 antagonism (pA2 = 7.9) due to its fluorobenzyl and pyridyl groups, which enhance receptor affinity . The target compound’s indole substituent may confer similar or distinct receptor interactions.
- Anti-Tumor Activity: CHS 828’s pyridyl and chlorophenoxy groups contribute to its NF-κB inhibition, whereas the target compound’s benzenesulfonyl group might favor different signaling pathways .
- Physicochemical Properties : The target compound’s higher predicted LogP (~3.5) compared to benzothiazolyl derivatives (~1.9) suggests better membrane permeability, critical for CNS-targeting agents .
Elemental Analysis and Stability
Table 3: Elemental Analysis Comparison
Key Observations:
- Slight discrepancies in elemental analysis (e.g., compound 26) suggest hydration or solvate formation, which could impact stability and formulation . Similar considerations apply to the target compound.
Q & A
Q. What are the key synthetic pathways for preparing N'-(benzenesulfonyl)-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]guanidine?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1 : Functionalization of the indole core. The 5-fluoro-2-methylindole moiety can be synthesized via Fischer indole synthesis or palladium-catalyzed coupling, followed by alkylation at the 3-position.
- Step 2 : Introduction of the guanidine group. This may involve reacting the indole-ethylamine intermediate with a sulfonylguanidine precursor (e.g., benzenesulfonyl isocyanate) under basic conditions.
- Step 3 : Purification via column chromatography and recrystallization. Analytical techniques like HPLC and NMR (¹H/¹³C) are critical for confirming purity and regioselectivity .
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer:
- X-ray crystallography : Resolve the crystal structure to confirm bond angles, stereochemistry, and sulfonamide-indole interactions (e.g., hydrogen bonding) .
- Spectroscopic analysis : Use ¹H/¹³C NMR to verify substituent positions (e.g., fluorine at C5 of indole, methyl at C2) and FT-IR for functional groups (guanidine N-H stretches at ~3300 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) to validate the molecular formula (e.g., C₁₉H₂₀FN₃O₂S requires exact mass 377.126 g/mol).
Q. What preliminary biological assays are suitable for evaluating this compound?
Methodological Answer:
- Ion channel modulation : Given the guanidine group’s role in Kv channel inhibition, use patch-clamp electrophysiology to assess effects on potassium currents in neuronal or muscle cell lines .
- Enzyme inhibition : Screen against targets like kinases or proteases, leveraging fluorescence-based assays (e.g., FRET for protease activity).
- Cytotoxicity profiling : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., benzenesulfonyl, fluoroindole) influence reactivity and bioactivity?
Methodological Answer:
- Computational modeling : Perform DFT calculations to map electron density (e.g., benzenesulfonyl’s electron-withdrawing effect stabilizes the guanidine’s positive charge) .
- SAR studies : Synthesize analogs (e.g., replacing fluorine with Cl/CH₃ or varying sulfonyl groups) and compare bioactivity. For example, 5-chloro analogs may show enhanced lipophilicity and membrane permeability .
- Potentiometric titration : Measure pKa of the guanidine group to assess protonation states under physiological conditions .
Q. How should researchers address contradictory data in biological assays (e.g., high in vitro potency vs. low in vivo efficacy)?
Methodological Answer:
- Pharmacokinetic profiling : Evaluate metabolic stability (e.g., liver microsomes) and plasma protein binding to identify bioavailability limitations .
- Metabolite identification : Use LC-MS/MS to detect major metabolites (e.g., sulfonyl group hydrolysis or indole oxidation) that may reduce efficacy .
- Formulation optimization : Test solubility enhancers (e.g., cyclodextrins) or prodrug strategies to improve delivery .
Q. What strategies can optimize the compound’s selectivity for therapeutic targets?
Methodological Answer:
- Crystallographic docking : Co-crystallize the compound with target proteins (e.g., Kv channels) to identify binding residues and guide mutagenesis studies .
- Fragment-based design : Replace the indole core with bioisosteres (e.g., benzimidazole) to reduce off-target interactions while retaining affinity .
- Dynamic combinatorial chemistry : Screen libraries under physiological conditions to identify high-selectivity derivatives .
Q. How does the compound’s stability vary under different experimental conditions (e.g., pH, light)?
Methodological Answer:
- Forced degradation studies : Expose to acidic/basic conditions (e.g., 0.1M HCl/NaOH) and UV light, then monitor degradation via HPLC. The sulfonamide group may hydrolyze at extreme pH, while the indole ring is prone to photooxidation .
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and compare potency pre/post storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
